

LC-MS/MS analysis of Coumachlor and its metabolites

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Compound of Interest

Compound Name: Coumachlor

Cat. No.: B606769

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Application Note: LC-MS/MS Analysis of Coumachlor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumachlor is a first-generation anticoagulant rodenticide belonging to the 4-hydroxycoumarin class of compounds.[1][2] It functions by inhibiting the vitamin K-dependent synthesis of blood coagulation factors, leading to internal hemorrhaging.[3] Monitoring **coumachlor** levels in biological and environmental samples is crucial for toxicological assessments, poisoning diagnostics, and food safety. This application note provides a detailed protocol for the quantitative analysis of **coumachlor** using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[4] While this document focuses primarily on the parent compound due to limited publicly available data on its specific metabolites, the described methodologies can serve as a foundation for further research into its metabolic fate.

Experimental Protocols

This section details the procedures for sample preparation, LC-MS/MS analysis, and data acquisition for the determination of **coumachlor**.

1. Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for blood/serum and tissue samples.

1.1. Blood/Serum Samples: Protein Precipitation

This method is suitable for rapid screening and quantification of **coumachlor** in blood or serum.^{[5][6]}

- Reagents:
 - Acetonitrile (ACN), HPLC grade
 - Methanol (MeOH), HPLC grade
 - Internal Standard (IS) working solution (e.g., Warfarin-d5 at 1 µg/mL in methanol)^[7]
- Protocol:
 - Pipette 250 µL of serum or whole blood into a microcentrifuge tube.^[8]
 - Add 5 µL of the internal standard working solution.^[7]
 - Add 750 µL of cold acetonitrile (4°C) for protein precipitation.^[8]
 - Vortex mix vigorously for 3 minutes.^[5]
 - Centrifuge at 16,000 x g for 10 minutes at 4°C.^[8]
 - Transfer the supernatant to a clean tube.
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen at 50°C.
 - Reconstitute the residue in 100 µL of a suitable solvent mixture (e.g., 50:50 methanol:water).^[4]
 - Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

1.2. Tissue Samples: QuEChERS-based Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is effective for extracting **coumachlor** from complex tissue matrices.^[7]

- Reagents:
 - Acetonitrile (ACN) with 1% acetic acid
 - Magnesium sulfate (MgSO₄), anhydrous
 - Sodium acetate (NaOAc)
 - Primary secondary amine (PSA) sorbent
 - C18 sorbent
- Protocol:
 - Homogenize 1 g of tissue sample with 10 mL of water.
 - Add 10 mL of acetonitrile with 1% acetic acid.
 - Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaOAc).
 - Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
 - Take a 1 mL aliquot of the supernatant (acetonitrile layer).
 - Add to a dispersive SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
 - Vortex for 30 seconds and centrifuge at 12000 rpm for 5 minutes.
 - Transfer the supernatant, evaporate to dryness, and reconstitute as described in step 1.1.8.

2. Liquid Chromatography (LC) Conditions

- Instrument: Any standard HPLC or UHPLC system.

- Column: A reversed-phase column, such as a Kinetex Biphenyl (100 x 3.0 mm, 2.6 μ m) or an Altima C18 (150 x 2.1 mm, 5 μ m), is recommended.[5][9]
- Mobile Phase A: 5 mM ammonium acetate in water.[9]
- Mobile Phase B: Methanol.[9]
- Flow Rate: 0.45 mL/min.[9]
- Injection Volume: 2 μ L.[9]
- Column Temperature: 35°C.[9]
- Gradient Elution:[9]
 - 0-0.5 min: 10% B
 - 0.5-9.0 min: 10-90% B
 - 9.0-12.5 min: 90% B
 - 12.5-12.6 min: 90-10% B
 - 12.6-14.0 min: 10% B (Re-equilibration)

3. Mass Spectrometry (MS) Conditions

- Instrument: A triple quadrupole mass spectrometer.[10]
- Ionization Mode: Electrospray Ionization (ESI), Negative.[4][10]
- Spray Voltage: -2.5 kV.[10]
- Vaporizer Temperature: 300°C.[10]
- Sheath Gas Pressure: 45 arbitrary units.[10]
- Auxiliary Gas Pressure: 15 arbitrary units.[10]

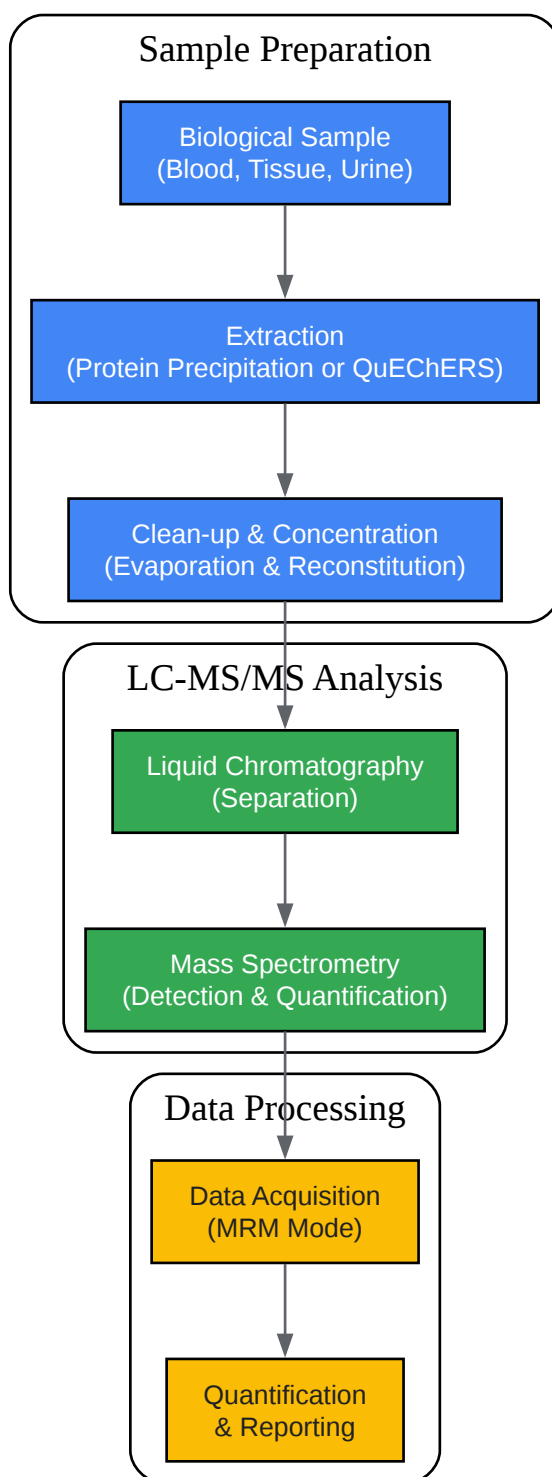
- Collision Gas: Argon.[10]
- Data Acquisition: Multiple Reaction Monitoring (MRM).[4]

Data Presentation

Table 1: Quantitative Data for **Coumachlor** Analysis

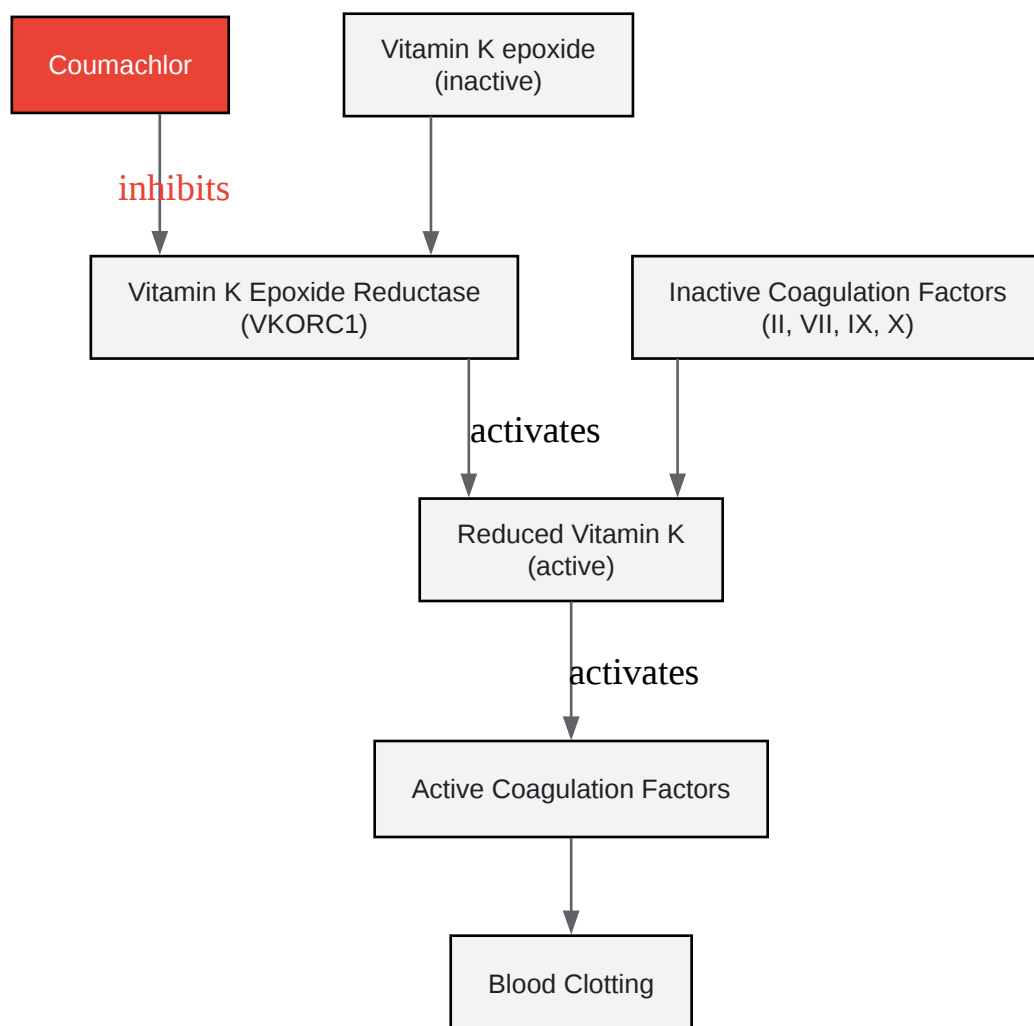
Parameter	Value	Reference
Precursor Ion (Q1) [M-H] ⁻	m/z 341.0	[10]
Product Ion (Q3)	m/z 299.0	[3]
Collision Energy (CE)	Varies by instrument; requires optimization	
Limit of Detection (LOD)	5 - 10 ng/mL in whole blood	[4]
Limit of Quantification (LOQ)	0.3 - 3.0 ng/mL in human blood	[10]
0.06 - 0.6 ng/mL in urine	[10]	

Visualizations



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Caption: Experimental workflow for LC-MS/MS analysis of **coumachlor**.



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Caption: Mechanism of action of **coumachlor** as an anticoagulant.

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